BenchChemオンラインストアへようこそ!

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Lipophilicity LogP Drug-likeness

This thieno[2,3-d]pyrimidin-4(3H)-one derivative is differentiated by its N3-(2,5-dimethylpyrrol-1-yl) substituent, which eliminates hydrogen bond donor capacity (Hdon=0) while maintaining moderate tPSA (39.8 Ų). With a LogP of 6.46, it is optimized for probing hydrophobic binding sites in kinase and SAM-dependent methyltransferase targets. The low rotatable bond count (2) and achiral nature enhance computational tractability for docking and QSAR model development. Ideal for SAR exploration comparing N3-H, N3-amino, and N3-alkyl analogs. Researchers targeting TrmD should include the N3-unsubstituted parent compound (CAS 35978-39-3) as a control to deconvolute N3 substituent contributions to binding.

Molecular Formula C18H15N3OS
Molecular Weight 321.4
CAS No. 305853-15-0
Cat. No. B2667335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
CAS305853-15-0
Molecular FormulaC18H15N3OS
Molecular Weight321.4
Structural Identifiers
SMILESCC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C
InChIInChI=1S/C18H15N3OS/c1-12-8-9-13(2)21(12)20-11-19-17-16(18(20)22)15(10-23-17)14-6-4-3-5-7-14/h3-11H,1-2H3
InChIKeyNDUKFPIPQLDNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 305853-15-0): Chemical Class, Core Scaffold, and Procurement Context


3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 305853-15-0) is a fully synthetic small-molecule screening compound (MW 321.4; C18H15N3OS) built on the thieno[2,3-d]pyrimidin-4(3H)-one heterocyclic scaffold, functionalized at N3 with a 2,5-dimethylpyrrol-1-yl substituent and at C5 with a phenyl ring . The compound is commercially available through Hit2Lead/ChemBridge (SC-5851222) and Sigma-Aldrich (AldrichCPR R857122) as part of diversity-oriented screening libraries . The thieno[2,3-d]pyrimidin-4-one core has been validated in peer-reviewed literature as a privileged scaffold for inhibitor discovery, most notably as a scaffold yielding nanomolar, selective inhibitors of bacterial tRNA-(N1G37) methyltransferase (TrmD) [1]. However, direct quantitative biological activity data for this specific compound in peer-reviewed primary literature or public bioactivity databases remains extremely limited as of the present search.

Why Generic Substitution Fails for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Structural Determinants of Scaffold Differentiation


Within the thieno[2,3-d]pyrimidin-4(3H)-one chemical class, seemingly conservative structural modifications at the N3 and C5/C6 positions produce profound differences in physicochemical properties that directly affect experimental tractability. The N3-(2,5-dimethylpyrrol-1-yl) substituent present in CAS 305853-15-0 distinguishes it from the simpler 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 35978-39-3, the TrmD inhibitor fragment co-crystallized in PDB 4MCD) [1][2]. The 2,5-dimethylpyrrolyl group eliminates hydrogen bond donor capacity (Hdon = 0) while maintaining a moderate topological polar surface area (tPSA = 39.8 Ų), a combination that is unlikely to be replicated by analogs bearing N3-H, N3-alkyl, or N3-amino substituents . Furthermore, among close analogs available from the same vendor library, the 6-methyl derivative (Hit2Lead 7195059, LogP = 3.66) and the 4-isopropylphenyl derivative (Hit2Lead 7174526, LogP = 4.89) exhibit substantially different lipophilicity profiles, which would alter membrane permeability, non-specific protein binding, and aqueous solubility in any biological assay context . These property cliffs mean that substitution of CAS 305853-15-0 with a close analog—even one differing by a single methyl group—cannot be assumed to yield equivalent experimental outcomes without explicit re-validation.

Quantitative Differentiation Evidence for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one Versus Closest Analogs


LogP Differentiation: CAS 305853-15-0 Occupies a Distinct Lipophilicity Niche Between the 6-Methyl and 4-Isopropylphenyl Analogs

Among three commercially available analogs from the ChemBridge screening library that share the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one core, CAS 305853-15-0 (LogP = 6.46) sits at an intermediate lipophilicity position between the 6-methyl analog SC-7195059 (LogP = 3.66) and the 4-isopropylphenyl analog SC-7174526 (LogP = 4.89) . Notably, the 4-isopropylphenyl analog has a lower LogP than CAS 305853-15-0 despite its larger molecular weight (363 vs. 321), indicating that the unsubstituted phenyl at C5, combined with the 2,5-dimethylpyrrolyl at N3, produces a non-additive lipophilicity contribution that is not trivially predictable from fragment-based calculations . The aqueous solubility estimate (LogSW = -7.06) further distinguishes CAS 305853-15-0 as the least soluble of the three, which is a critical consideration for assay design requiring DMSO stock solutions or aqueous dilution protocols .

Lipophilicity LogP Drug-likeness Permeability Thienopyrimidinone

Hydrogen Bond Donor Count as a Differentiating Molecular Property: CAS 305853-15-0 Has Zero H-Bond Donors Unlike the Parent TrmD Inhibitor Scaffold

CAS 305853-15-0 is characterized by zero hydrogen bond donors (Hdon = 0) and three hydrogen bond acceptors (Hacc = 3), with a topological polar surface area of 39.8 Ų . In contrast, the parent fragment 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (the co-crystallized TrmD inhibitor ligand in PDB 4MCD) bears an N3-H hydrogen bond donor (Hdon = 1) that participates in a key hydrogen bond interaction with the TrmD active site, as demonstrated by X-ray crystallography at 1.55 Šresolution [1]. The replacement of N3-H with the 2,5-dimethylpyrrol-1-yl group in CAS 305853-15-0 permanently eliminates this hydrogen bond donor capacity, which would be expected to fundamentally alter target engagement profiles relative to the N3-unsubstituted parent scaffold [1]. This structural difference is not shared by common N3-alkyl or N3-amino thieno[2,3-d]pyrimidin-4-one analogs, making CAS 305853-15-0 a unique probe for interrogating binding modes that do not rely on N3-mediated hydrogen bonding [1].

Hydrogen bond donor tPSA Drug-likeness Permeability TrmD

Rotatable Bond Count as a Conformational Rigidity Advantage: CAS 305853-15-0 Has Only 2 Rotatable Bonds Despite Its Bicyclic Substituent

CAS 305853-15-0 possesses only 2 rotatable bonds despite bearing both a C5-phenyl substituent and an N3-(2,5-dimethylpyrrol-1-yl) substituent . This low rotatable bond count is shared with the 6-methyl analog SC-7195059 (2 rotatable bonds) and the 4-isopropylphenyl analog SC-7174526 (2 rotatable bonds), indicating that the 2,5-dimethylpyrrolyl group at N3 imposes conformational restriction across this analog series . In contrast, many thieno[2,3-d]pyrimidin-4-one derivatives bearing N3-alkyl chains (e.g., 3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one) carry additional rotatable bonds that increase conformational entropy and may reduce binding affinity due to a larger entropic penalty upon target engagement [1]. The low rotatable bond count of CAS 305853-15-0, combined with its moderate molecular weight (321 Da), yields a favorable rigidity-to-size ratio that is consistent with ligand-efficient binding, though experimental confirmation of target-specific affinity for this exact compound is lacking in the public domain .

Rotatable bonds Conformational rigidity Entropic penalty Ligand efficiency Thienopyrimidinone

Thieno[2,3-d]pyrimidin-4-one Scaffold Validation: Class-Level Evidence for Kinase and Methyltransferase Inhibition with Explicit Absence of Compound-Specific Data

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been validated across multiple target classes. The most quantitatively rigorous example is the development of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one into nanomolar inhibitors of bacterial TrmD (Haemophilus influenzae TrmD IC50 values in the nanomolar range for elaborated analogs), with demonstrated selectivity over human SAM-utilizing enzymes PRMT1 and SET7/9 (no activity detected) [1]. Separately, a series of 86 thieno[2,3-d]pyrimidinone derivatives were tested against protein kinase CK2, yielding 15 compounds with IC50 < 20 μM [2]. Thieno[2,3-d]pyrimidin-4-ones have also been reported as atypical PKC inhibitors for retinal vascular permeability [3] and as TRPA1 inhibitors [4]. However, it must be explicitly stated that none of these published studies tested CAS 305853-15-0 specifically; the compound-specific biological activity of CAS 305853-15-0 remains uncharacterized in peer-reviewed literature and public bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) as of the present search [1][2][3][4].

TrmD inhibitor Kinase inhibitor CK2 Antibacterial Scaffold validation

Recommended Application Scenarios for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one Based on Available Evidence


Diversity-Oriented Screening Library Augmentation for Kinase and Methyltransferase Targets

CAS 305853-15-0 is well-suited for inclusion in diversity-oriented screening decks targeting kinase or SAM-dependent methyltransferase enzymes, based on the validated thieno[2,3-d]pyrimidin-4-one scaffold class [1]. Its zero hydrogen bond donor count and moderate tPSA (39.8 Ų) distinguish it from the N3-H-bearing parent TrmD inhibitor fragment, offering a complementary chemotype for probing binding sites that do not require N3-mediated hydrogen bonding . The compound's LogP of 6.46 places it in a lipophilicity range appropriate for target classes with hydrophobic active sites, though users should anticipate the need for DMSO stock solutions given the very low predicted aqueous solubility (LogSW = -7.06) .

Structure-Activity Relationship (SAR) Studies Focused on the N3 Position of Thieno[2,3-d]pyrimidin-4-ones

For medicinal chemistry teams conducting SAR exploration around the N3 position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, CAS 305853-15-0 provides a direct comparator to N3-H (CAS 35978-39-3), N3-amino, and N3-alkyl analogs [1]. The 2,5-dimethylpyrrol-1-yl group is a relatively uncommon N3 substituent that combines steric bulk with complete elimination of hydrogen bond donor capacity, making it a valuable tool for dissecting the contribution of N3-mediated interactions to target binding [1]. Its nearest commercially available analogs—the 6-methyl derivative (SC-7195059, LogP = 3.66) and the 4-isopropylphenyl derivative (SC-7174526, LogP = 4.89)—enable systematic exploration of how C5/C6 substitution modulates the physicochemical property space around the N3-(2,5-dimethylpyrrol-1-yl) core .

Computational Chemistry and Cheminformatics Model Training Sets

CAS 305853-15-0 can serve as a structurally well-defined entry in computational model training sets due to its precisely characterized molecular properties (MW = 321, LogP = 6.46, tPSA = 39.8 Ų, rotatable bonds = 2, Hdon = 0, Hacc = 3) . Its low rotatable bond count and achiral nature reduce conformational complexity, making it suitable for docking studies, pharmacophore modeling, and QSAR model development where conformational sampling must be computationally tractable . The availability of 2D and 3D analog search results through Hit2Lead further enables the construction of congeneric series for benchmarking computational predictions of property cliffs .

Prospective Antibacterial Screening Against TrmD with Explicit Expectation of Altered Binding Mode

While the thieno[2,3-d]pyrimidin-4(3H)-one scaffold has yielded nanomolar TrmD inhibitors , CAS 305853-15-0 differs from the co-crystallized fragment (PDB 4MCD ligand) by the presence of the N3-(2,5-dimethylpyrrol-1-yl) substituent, which eliminates the N3-H hydrogen bond donor critical for the published binding mode [1]. Researchers procuring this compound for antibacterial TrmD screening should do so in the context of exploring alternative binding modes or allosteric sites, and should include the N3-unsubstituted parent compound (CAS 35978-39-3) as a control to deconvolute the contribution of the N3 substituent to any observed activity [1].

Quote Request

Request a Quote for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.